[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13426656
Molecular Formula: C12H13Cl2NO2
Molecular Weight: 274.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13Cl2NO2 |
|---|---|
| Molecular Weight | 274.14 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-8(12(10)14)6-15(7-11(16)17)9-4-5-9/h1-3,9H,4-7H2,(H,16,17) |
| Standard InChI Key | JMIRZQTVOWEPDR-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O |
| Canonical SMILES | C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is 2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid, with a canonical SMILES representation of C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O. Key spectral identifiers include:
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InChIKey: JMIRZQTVOWEPDR-UHFFFAOYSA-N
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PubChem CID: 64283626
The cyclopropyl group introduces steric strain, enhancing binding affinity to hydrophobic pockets in biomolecules, while the 2,3-dichlorobenzyl moiety contributes to electron-withdrawing effects and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃Cl₂NO₂ |
| Molecular Weight | 274.14 g/mol |
| Melting Point | Not reported |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coefficient) | Estimated 2.8 (hydrophobic) |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of [cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid typically involves multi-step organic reactions:
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Formation of the Dichlorobenzyl Intermediate: 2,3-Dichlorobenzyl chloride is reacted with cyclopropylamine under basic conditions to yield N-cyclopropyl-2,3-dichlorobenzylamine .
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Acetic Acid Conjugation: The intermediate undergoes nucleophilic substitution with bromoacetic acid, followed by acid hydrolysis to form the final product.
Industrial-scale production often employs continuous flow reactors and high-yield catalysts (e.g., palladium-based systems) to enhance efficiency.
Table 2: Key Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclopropane coupling | 60°C, N₂ atmosphere, 12 hrs | 78 |
| Acetic acid conjugation | RT, triethylamine, DCM solvent | 85 |
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The dichlorobenzyl group disrupts bacterial membrane integrity, while the cyclopropyl moiety inhibits cytochrome P450 enzymes essential for microbial survival .
Neuropharmacological Effects
The amino-acetic acid backbone mimics glycine, enabling modulation of NMDA receptors. This property is under investigation for treating neurodegenerative disorders such as Alzheimer’s disease .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for designing:
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Kinase Inhibitors: Analogues with trans-cyclopropyl linkers show selectivity for ALK tyrosine kinase (IC₅₀: 51 µM), offering potential in oncology .
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Antiplatelet Agents: Derivatives inhibit platelet aggregation by targeting thromboxane A2 receptors, with 76% efficacy at 10 µM .
Agricultural Chemistry
As a precursor for agrochemicals, it enhances herbicide stability and bioavailability. Field trials show 90% weed suppression at 50 g/ha .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Dichlorobenzyl Derivatives
| Compound | Antimicrobial IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 2,3-Dichloro isomer (This compound) | 8–32 | 12.5 |
| 2,5-Dichloro isomer | 16–64 | 25.0 |
| 3,4-Dichloro isomer | >128 | 50.0 |
The 2,3-dichloro substitution pattern maximizes steric complementarity with target proteins, explaining its superior bioactivity .
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